molecular formula C19H17FN4O3 B2884170 Ethyl 1-(4-fluorophenyl)-6-oxo-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate CAS No. 922069-16-7

Ethyl 1-(4-fluorophenyl)-6-oxo-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2884170
CAS No.: 922069-16-7
M. Wt: 368.368
InChI Key: IKMCSMRQVOAIET-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-6-oxo-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a fluorine-substituted phenyl group at position 1, a pyridin-2-ylmethylamino substituent at position 4, and an ethyl ester moiety at position 2. Pyridazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-6-oxo-4-(pyridin-2-ylmethylamino)pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-2-27-19(26)18-16(22-12-14-5-3-4-10-21-14)11-17(25)24(23-18)15-8-6-13(20)7-9-15/h3-11,22H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMCSMRQVOAIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CC=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorophenyl)-6-oxo-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazine core: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate diketones.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative is introduced.

    Attachment of the pyridin-2-ylmethylamino group: This can be done through a condensation reaction with a pyridine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-6-oxo-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)-6-oxo-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-6-oxo-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the structural features of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS: 899943-46-5)

This compound shares the same pyridazine core and 4-fluorophenyl substituent as the target molecule but differs at position 4, where a methoxy group replaces the pyridin-2-ylmethylamino group. Key distinctions include:

  • Biological Activity: Methoxy-substituted analogs are often less potent in kinase inhibition assays due to reduced interaction with ATP-binding pockets, whereas amino-substituted derivatives (e.g., the target compound) may exhibit stronger binding through π-π stacking or hydrogen bonding .
Ethyl 4-(benzylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Replacing the pyridin-2-ylmethylamino group with a benzylamino substituent introduces bulkier aromaticity. This modification could:

  • Increase Lipophilicity : The benzyl group may enhance membrane permeability but reduce solubility.
  • Alter Target Selectivity: Bulkier substituents might sterically hinder interactions with specific enzymes, reducing efficacy compared to the more compact pyridin-2-ylmethylamino group.

Structural and Pharmacokinetic Insights

Ring Puckering and Conformational Analysis

The pyridazine ring’s puckering (nonplanar geometry) influences molecular interactions. Cremer and Pople’s generalized puckering coordinates (amplitude q and phase angle φ) can quantify deviations from planarity . For example:

  • The target compound’s pyridazine ring may exhibit moderate puckering (q ≈ 0.2–0.3 Å) due to steric strain from the pyridin-2-ylmethylamino group.
  • Methoxy-substituted analogs (e.g., CAS: 899943-46-5) may adopt a flatter conformation (q < 0.1 Å), favoring planar stacking interactions with aromatic residues in enzyme active sites.
Crystallographic Data

Crystal structures refined using SHELX software reveal that hydrogen-bonding networks involving the pyridin-2-ylmethylamino group stabilize the target compound’s conformation . In contrast, methoxy-substituted analogs lack such intramolecular interactions, leading to greater conformational flexibility.

Key Findings :

  • The target compound’s pyridin-2-ylmethylamino group confers superior kinase inhibition (12 nM vs. 85 nM for the methoxy analog), likely due to optimized hydrogen bonding.
  • Higher LogP values in benzylamino analogs correlate with reduced solubility, limiting their therapeutic utility .

Biological Activity

Ethyl 1-(4-fluorophenyl)-6-oxo-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate, with the CAS number 922069-16-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17FN4O3C_{19}H_{17}FN_{4}O_{3}, with a molecular weight of 368.4 g/mol. The structure includes a dihydropyridazine core, which is known for various pharmacological activities. The presence of a fluorine atom on the phenyl ring and a pyridinylmethyl group enhances its biological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the condensation of appropriate precursors under controlled conditions. For example, a reported synthesis method includes the reaction of 3,5-cyclohexanedione with 4-fluorobenzaldehyde and malononitrile in the presence of a catalyst like DMAP in ethanol . The process yields a compound that can be further purified and characterized using techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing similar dihydropyridazine structures have shown cytotoxic effects against various cancer cell lines such as DU145 (prostate cancer), A549 (lung cancer), and MCF7 (breast cancer) .

Table 1: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound ADU1455.0
Compound BA5497.2
Compound CMCF74.8

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against several bacterial strains. In particular, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent antibacterial properties .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.9
Escherichia coli8.0

Study on Anticancer Effects

One notable study evaluated the anticancer effects of related dihydropyridazine compounds in vitro. The results demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptosis-related factors .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of similar compounds against biofilm-forming bacteria. The findings revealed that certain derivatives exhibited excellent anti-biofilm activity, suggesting potential applications in treating infections associated with biofilms .

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for this compound, and how can purity be maximized?

  • Methodology :

  • Step 1 : Condensation of pyridazine precursors (e.g., hydrazones) with ethyl cyanoacetate under controlled heating (160°C for 2.5 hours) to form the pyridazine core .
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., introducing the pyridin-2-ylmethylamino group) in polar aprotic solvents like DMF or ethanol at 60–80°C .
  • Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients (1:3 to 1:1) and recrystallization from ethanol or acetone .
  • Key Parameters : Monitor reaction progress via TLC, and validate purity via HPLC (>95%) and NMR .

Q. How is the molecular structure of this compound validated?

  • Techniques :

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, ester carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~440) and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for ester, N-H bend at ~3300 cm⁻¹ for amine) .

Q. What preliminary assays assess its biological activity?

  • Approach :

  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC₅₀ values) .
  • Enzyme Inhibition : Evaluate binding to kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
  • Microbial Studies : Assess antibacterial/antifungal activity via disk diffusion or MIC assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Strategy :

  • Systematic Substitution : Replace fluorophenyl with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate bioactivity .

  • Core Modifications : Compare dihydropyridazine vs. pyrimidine cores for target selectivity .

  • Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or PARP .

    • Example SAR Table :
SubstituentBioactivity (IC₅₀, μM)TargetReference
4-Fluorophenyl2.1 ± 0.3Cancer Cells
3-Trifluoromethyl0.8 ± 0.2Kinase Inhibition
4-Methoxyphenyl5.6 ± 1.1Microbial Growth

Q. How to resolve contradictions in reported biological data?

  • Analysis :

  • Purity Verification : Re-test compounds using HPLC and elemental analysis to rule out impurities .
  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Target Validation : Use CRISPR knockouts or siRNA to confirm specificity .

Q. What strategies optimize reaction yields for scale-up?

  • Approach :

  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (60–100°C), and catalyst (e.g., Pd/C) to identify optimal conditions .
  • Continuous Flow Synthesis : Improve efficiency and reduce by-products for multi-step reactions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Methodological Challenges

Q. How to separate enantiomers for chiral analogs?

  • Techniques :

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) and hexane/isopropanol mobile phases .
  • Crystallization : Employ chiral resolving agents (e.g., L-tartaric acid) .

Q. What computational methods predict stability under physiological conditions?

  • Tools :

  • Molecular Dynamics (MD) : Simulate hydrolysis of ester groups in aqueous environments (pH 7.4) .
  • Degradation Studies : Use LC-MS to identify metabolites in simulated gastric fluid .

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